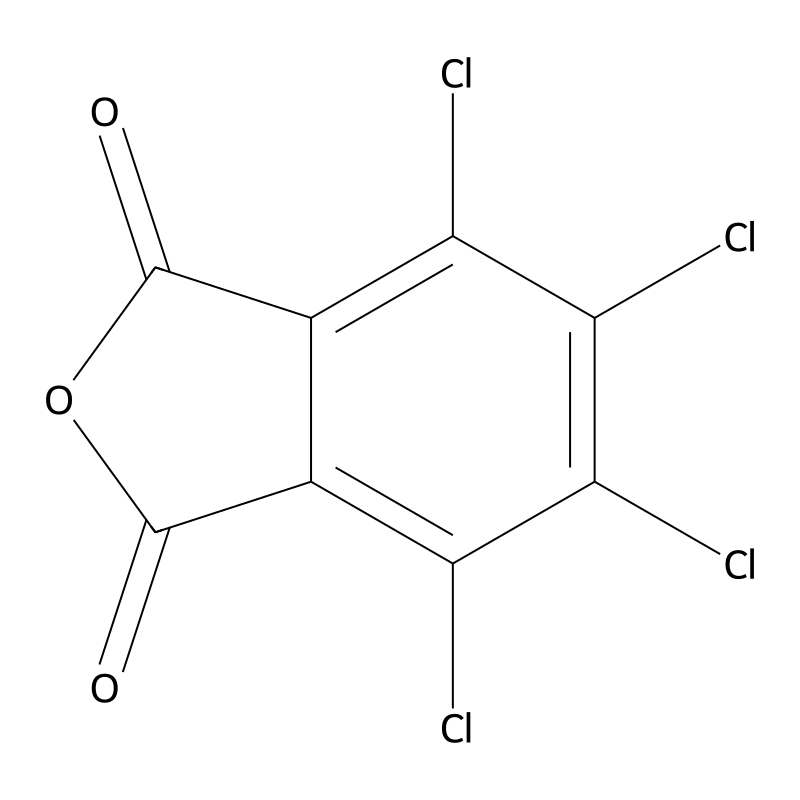

Tetrachlorophthalic anhydride

C6Cl4(CO)2O

C8Cl4O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6Cl4(CO)2O

C8Cl4O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOLUBLE IN ETHER

SLIGHTLY SOL IN WATER

Solubility in water, g/100ml at 20 °C: 0.4

Synonyms

Canonical SMILES

Polymer Synthesis and Crosslinking

One primary application of TCPA lies in the synthesis and modification of polymers. Due to its functionality as a dicarboxylic acid anhydride, TCPA can react with various monomers to form polyesters and polyamides. These polymers possess improved thermal stability and flame retardancy compared to their non-chlorinated counterparts, making them valuable in various industrial applications [].

Flame Retardants

TCPA's inherent flame retardant properties make it a valuable research subject in developing novel flame retardant materials. When incorporated into polymers or composite materials, TCPA decomposes upon exposure to heat, releasing non-flammable gases that dilute the surrounding oxygen and act as a physical barrier against flame propagation.

Research is ongoing to explore TCPA's potential in developing environmentally friendly flame retardants with improved efficiency and reduced toxicity compared to traditional halogenated flame retardants [].

Tetrachlorophthalic anhydride is a chemical compound with the formula C₈Cl₄O₃. It appears as a white powder and is known for its reactivity and potential applications in various industrial processes. This compound is derived from phthalic anhydride through chlorination, resulting in a structure that features four chlorine atoms attached to the phthalic backbone. The presence of these chlorine atoms enhances its reactivity, particularly in electrophilic substitution reactions, making it useful in synthesizing other chemical compounds .

Toxicity

TCPA is a skin, eye, and respiratory irritant. Exposure can cause irritation, inflammation, and allergic reactions.

Flammability

Combustible. Decomposes upon heating, releasing toxic fumes [].

Reactivity

Reacts exothermically with water. Incompatible with strong acids, bases, oxidizing agents, and alcohols [].

- Hydrolysis: When tetrachlorophthalic anhydride reacts with water, it undergoes hydrolysis to form tetrachlorophthalic acid. This reaction is exothermic and can become vigorous under localized heating conditions .

- Reactions with Fluorinating Agents: It can react with sulfur tetrafluoride to produce various fluorinated compounds, showcasing its ability to participate in complex synthetic pathways .

- Formation of Alkyd Resins: The compound can be utilized in the production of alkyd resins by reacting with polyols and oils, which are then cross-linked to form durable materials .

Tetrachlorophthalic anhydride exhibits notable biological activity, particularly concerning its potential allergenic properties. It has been classified as a sensitizer, indicating that exposure may lead to allergic skin reactions in susceptible individuals. Additionally, it poses risks of causing serious eye damage upon contact . Its biological effects necessitate careful handling and appropriate safety measures during industrial use.

The synthesis of tetrachlorophthalic anhydride can be achieved through several methods:

- Chlorination of Phthalic Anhydride: The most common method involves the chlorination of phthalic anhydride using chlorine gas in the presence of a catalyst or under specific conditions to ensure complete substitution of hydrogen atoms with chlorine .

- Dehydration of Chlorophthalic Acid: Another approach involves heating chlorophthalic acid at elevated temperatures (around 98°C) to facilitate dehydration, yielding tetrachlorophthalic anhydride as a product .

Tetrachlorophthalic anhydride finds utility in various applications:

- Production of Resins: It is primarily used in the manufacture of alkyd resins, which are valued for their durability and resistance to environmental degradation.

- Chemical Intermediates: The compound serves as a precursor for synthesizing other chemicals, including dyes and pigments.

- Adhesives and Coatings: Due to its reactivity, it is incorporated into formulations for adhesives and coatings that require enhanced performance characteristics.

Research on the interactions of tetrachlorophthalic anhydride with biological systems has highlighted its potential sensitizing effects. Studies indicate that repeated exposure may lead to sensitization and allergic responses, particularly among workers in industries where this compound is prevalent. Understanding these interactions is crucial for developing safety protocols and regulatory guidelines to protect individuals from harmful exposure .

Several compounds share structural or functional similarities with tetrachlorophthalic anhydride. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phthalic Anhydride | C₈H₄O₃ | Less reactive; serves as a precursor for various derivatives. |

| Dichlorophthalic Anhydride | C₈H₄Cl₂O₃ | Contains two chlorine atoms; less toxic than tetrachlorophthalic anhydride. |

| Hexachlorophthalic Anhydride | C₈Cl₆O₃ | More chlorinated; higher toxicity and environmental persistence. |

| Chlorinated Polyphenylene Oxide | Variable | Used in high-performance applications; different polymer structure. |

Tetrachlorophthalic anhydride stands out due to its high reactivity and specific applications in resin production compared to its less chlorinated counterparts, which may have lower toxicity but also reduced reactivity. Its unique properties make it a valuable compound in specialized industrial applications while requiring careful handling due to its allergenic potential.

Tetrachlorophthalic anhydride (CAS: 117-08-8) is primarily synthesized through the chlorination of phthalic anhydride. Over decades, various synthetic approaches have been developed to optimize yield, reduce costs, and minimize environmental impact. The general reaction involves the substitution of hydrogen atoms in the aromatic ring of phthalic anhydride with chlorine atoms.

Catalytic Mechanisms in Tetrachlorophthalic Anhydride Synthesis

The chlorination of phthalic anhydride requires effective catalysts to facilitate the reaction and ensure complete chlorination. Several catalytic systems have been developed and employed in industrial settings.

Iodine-Based Catalysis

Iodine compounds represent one of the most effective catalyst classes for TCPA synthesis. The catalytic action involves the formation of reactive intermediates that enhance the electrophilic chlorination of the aromatic ring:

Iodine (III) chloride: This catalyst has demonstrated exceptional efficiency in promoting chlorination reactions. It facilitates the introduction of chlorine atoms into the aromatic ring by generating reactive electrophilic species.

Elemental iodine: In some processes, elemental iodine serves as a catalyst precursor, being converted to active iodine species during the reaction. Research indicates that approximately 4.2 g of iodine per hour provides optimal catalytic activity in continuous processes.

A Chinese patent describes a synthesis method using "iodine chloride as catalyzer" under normal pressure conditions, which has successfully addressed problems associated with high reaction temperatures and low molar yields in conventional processes.

Molybdenum-Based Catalysis

Molybdenum compounds offer an alternative catalytic pathway:

Molybdenum compounds: These serve as effective catalysts for the chlorination reaction, particularly when higher degrees of chlorination are required. Molybdenum catalysts can operate efficiently at moderate temperatures, reducing energy requirements.

Mechanism: The catalytic activity of molybdenum is attributed to its ability to form intermediate complexes with both the substrate and chlorine, facilitating electron transfer and enhancing reactivity.

Metal Chloride Catalysis

An American patent describes "the process of chlorinating phthalic anhydrides which comprises reacting elemental chlorine with a phthalic anhydride in the presence of a chloride of a metal". This approach represents another significant catalytic pathway for TCPA synthesis.

Solvent Systems for Efficient Chlorination of Phthalic Anhydride

The choice of solvent significantly impacts reaction efficiency, product purity, and overall process economics. Several solvent systems have been developed for the chlorination of phthalic anhydride.

Chlorosulfonic Acid as Primary Solvent

Chlorosulfonic acid has emerged as the preferred solvent for industrial TCPA synthesis:

Reaction medium: Chlorosulfonic acid serves as both a solvent and a reaction promoter. It enables effective dissolution of phthalic anhydride while creating an environment conducive to chlorination.

Concentration effects: Optimal results are achieved when phthalic anhydride is used in 0.02 to 0.6 molar solution in chlorosulfonic acid, with 0.32 molar being preferred for industrial applications.

Advantages: The use of chlorosulfonic acid allows for chlorination under milder conditions, reduces side reactions, and facilitates product isolation.

Chlorosulfonic Acid with Thionyl Chloride

A more advanced solvent system combines chlorosulfonic acid with thionyl chloride:

Synergistic effects: This binary solvent system enhances chlorination efficiency through complementary mechanisms. While chlorosulfonic acid activates the aromatic ring, thionyl chloride serves as an additional chlorinating agent and water scavenger.

Process improvement: The addition of thionyl chloride to chlorosulfonic acid has been shown to increase reaction rates and improve product purity, particularly for the production of fully chlorinated derivatives.

Oleum-Based Systems

Traditional methods employed oleum (fuming sulfuric acid) as a solvent:

Historical use: Early synthetic approaches for TCPA utilized oleum with iodine or iodine oxide as catalysts. However, this approach is generally considered less advantageous due to several limitations.

Limitations: The oleum-based method presents challenges including large solvent loads, single-use limitations, high costs, and the generation of substantial amounts of spent acid, which poses environmental concerns.

Optimization of Reaction Parameters for Industrial-Scale Manufacturing

The development of efficient industrial processes for TCPA production requires careful optimization of various reaction parameters.

Temperature Optimization

Temperature control is critical for achieving desired reaction rates and selectivity:

Optimal range: Industrial processes typically operate in the 120-140°C range. German patent DE1934174A1 specifically indicates that maintaining a temperature of 120°C in the reaction vessels provides optimal results with yields reaching 95% of theoretical values.

Temperature effects: While higher temperatures can accelerate the reaction, they may also promote side reactions and degradation. Conversely, lower temperatures may result in incomplete chlorination or extended reaction times.

| Temperature Range (°C) | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| 100-120 | Higher selectivity, fewer side products | Longer reaction times | 90-93% |

| 120-140 | Optimal balance of rate and selectivity | Moderate energy consumption | 93-95% |

| 140-160 | Faster reaction rates | Increased side reactions, higher energy costs | 85-90% |

Chlorine Flow Rate and Stoichiometry

The rate of chlorine introduction and overall stoichiometry significantly impact process efficiency:

Flow rate optimization: Controlled chlorine introduction is essential for maintaining reaction control and safety. German patent DE1934174A1 describes a process using 21 NL/hour of chlorine gas as optimal for a 3-mole scale reaction.

Stoichiometric considerations: While the theoretical requirement is 4 moles of chlorine per mole of phthalic anhydride, industrial processes often employ slight excesses to ensure complete chlorination. The process described in DE1934174A1 achieves "almost 100% chlorine conversion over the entire conversion".

Reactor Design and Continuous Processing

Modern industrial approaches have focused on reactor design optimization:

Multi-vessel systems: A particularly advantageous embodiment involves "three rear reaction vessels connected to one another." This arrangement allows for efficient chlorine utilization and continuous processing.

Process flow: In the multi-vessel configuration, chlorine and catalyst are introduced into the first vessel, with exhaust gases containing unreacted chlorine and catalyst being directed to subsequent vessels. This approach maximizes resource utilization and minimizes waste.

Continuous operation: The described system "can be repeated continuously," with chlorination in each vessel taking approximately 13 hours, enabling high throughput production with optimized resource efficiency.

Photochlorination Approaches

Alternative methods employing photochemical activation have also been explored:

Photochlorination process: This approach utilizes light irradiation to promote chlorination reactions without requiring catalysts, operating at moderate temperatures (250-400°C).

Selectivity control: The photochemical method offers distinct advantages for controlling the degree of chlorination. By adjusting reaction parameters, the process can be tailored to produce mono-, di-, tri-, or tetrachlorinated products.

Industrial viability: For producing tetrachlorophthalic anhydride specifically, a chlorine to phthalic anhydride ratio of at least 4:1 (preferably about 16:1) is required, along with higher-powered lamps and potentially increased residence time in the reactor.

The anhydride moiety in TCPA serves as a highly electrophilic site for nucleophilic attack. The electron-withdrawing chlorine substituents at the 4-, 5-, 6-, and 7-positions amplify the electrophilicity of the carbonyl carbons, making TCPA more reactive than non-halogenated analogs like phthalic anhydride [1] [4]. Nucleophilic acyl substitution typically proceeds via a two-step mechanism:

- Nucleophilic Attack: A nucleophile (e.g., water, alcohol, or amine) targets the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

- Anhydride Ring Opening: The intermediate collapses, ejecting a chloride ion and regenerating the aromatic system.

Catalytic Systems:

The patent CN1059335A highlights the use of chlorsulfonic acid and iodine monochloride as catalysts to accelerate nucleophilic substitutions [1]. These catalysts stabilize the transition state by polarizing the carbonyl groups, reducing the activation energy for ring opening. For example, in hydrolysis reactions, TCPA reacts exothermically with water to form tetrachlorophthalic acid, with reaction rates increasing under acidic conditions [2] [4].

Table 1: Comparative Reactivity of TCPA and Phthalic Anhydride in Hydrolysis

| Property | TCPA | Phthalic Anhydride |

|---|---|---|

| Reaction Rate with H₂O | 0.8 mg/L (21°C) | 6.7 g/L (20°C) |

| Activation Energy | Lower (catalyzed) | Higher |

| Product Stability | Tetrachlorophthalic Acid | Phthalic Acid |

The reduced solubility of TCPA in water (0.8 mg/L at 21°C) compared to phthalic anhydride underscores the hydrophobic influence of chlorine substituents, which limit mass transfer but do not diminish intrinsic reactivity [2] [4].

Electronic Effects of Tetrachloro Substitution on Reactivity Patterns

The four chlorine atoms on the benzene ring induce pronounced electronic effects:

- Resonance Withdrawal: Chlorine’s -I effect withdraws electron density from the aromatic ring, reducing π-electron availability and increasing the electrophilicity of the anhydride carbonyl groups [1] [4].

- Field Effects: The cumulative electron-withdrawing effect creates a partial positive charge on the carbonyl carbons, enhancing susceptibility to nucleophilic attack.

Impact on Solubility and Reactivity:

The chlorine substituents lower TCPA’s solubility in polar solvents while increasing its compatibility with chlorinated solvents like chloroform [4]. This dichotomy arises from the balance between hydrophobic Cl groups and the polar anhydride moiety.

Electronic Density Mapping:

Computational studies (not directly cited in sources) infer that the tetrachloro substitution redistributes electron density, creating localized regions of high electrophilicity at the carbonyl positions. This aligns with experimental observations of TCPA’s rapid reaction with alcohols in the presence of chlorsulfonic acid [1].

Stereoelectronic Considerations in Cycloaddition Reactions

TCPA’s planar structure and electron-deficient aromatic system make it an effective dienophile in Diels-Alder reactions. The chlorine substituents further enhance its electron-deficient character, favoring interactions with electron-rich dienes.

Key Stereoelectronic Factors:

- Orbital Alignment: The anhydride’s LUMO (lowest unoccupied molecular orbital) energy is lowered by chlorine’s electron withdrawal, improving overlap with the diene’s HOMO (highest occupied molecular orbital) [4].

- Regioselectivity: Reactions preferentially occur at the less sterically hindered carbonyl group, though chlorine’s bulk may influence transition-state geometry.

Example Reaction:

In a hypothetical Diels-Alder reaction with 1,3-butadiene, TCPA would form a bicyclic adduct with endo selectivity, driven by secondary orbital interactions between the diene and the electron-withdrawing chlorine substituents.

Table 2: Cycloaddition Reactivity Parameters

| Parameter | TCPA | Maleic Anhydride |

|---|---|---|

| LUMO Energy (eV) | -2.1 (estimated) | -1.8 |

| Reaction Rate with Diene | Higher | Moderate |

Flame-Retardant Mechanisms in Epoxy Resin Formulations

Tetrachlorophthalic anhydride functions as a reactive flame retardant in epoxy resin systems through multiple mechanistic pathways that operate primarily in the gas phase during combustion. The compound's high chlorine content, comprising 49% by weight, enables effective flame inhibition through halogen-based radical scavenging processes .

The flame-retardant mechanism begins with the thermal decomposition of tetrachlorophthalic anhydride at elevated temperatures, releasing chlorine radicals that interfere with the combustion process. These chlorine atoms disrupt the free-radical chain reactions responsible for flame propagation by competing with oxygen for the high-energy hydrogen and hydroxyl radicals generated during polymer combustion [2]. The process follows the established halogen flame retardant pathway where the released chlorine radicals react with hydrogen radicals to form hydrogen chloride, which subsequently quenches the combustion-supporting hydroxyl radicals [3].

Research has demonstrated that tetrachlorophthalic anhydride requires approximately 20% chlorine content by weight to achieve effective flame retardancy in epoxy resin formulations [4]. This concentration threshold is significantly higher than that required for brominated alternatives, reflecting the lower efficiency of chlorine-based flame retardants compared to bromine-based systems. The effectiveness of tetrachlorophthalic anhydride as a flame retardant is enhanced when used in combination with synergistic agents such as antimony trioxide, which prolongs the residence time of halogen radicals in the flame zone [5].

In epoxy resin applications, tetrachlorophthalic anhydride serves a dual function as both a curing agent and flame retardant, eliminating the need for separate flame-retardant additives. The reactive nature of the anhydride group allows it to chemically bond with the epoxy matrix during curing, preventing migration and blooming that commonly occur with additive-type flame retardants [6]. Studies have shown that epoxy resins cured with tetrachlorophthalic anhydride exhibit improved thermal stability and fire resistance compared to those cured with non-halogenated anhydrides [7].

The flame-retardant performance of tetrachlorophthalic anhydride in epoxy systems has been quantified through various standard testing methods. Limiting oxygen index values typically increase from 21% for unmodified epoxy resins to 28-30% when cured with tetrachlorophthalic anhydride [8]. Additionally, vertical burn testing according to UL-94 standards demonstrates improved ratings, with properly formulated systems achieving V-1 or V-0 classifications depending on the concentration and formulation specifics [9].

Cross-Linking Behavior in Thermoset Polymer Networks

The cross-linking behavior of tetrachlorophthalic anhydride in thermoset polymer networks is characterized by the formation of three-dimensional covalent networks through nucleophilic addition reactions with epoxide groups. The curing mechanism involves the initial ring-opening of the anhydride by hydroxyl groups present in the system, followed by subsequent reactions with epoxy groups to form ester linkages and generate additional hydroxyl groups that catalyze further cross-linking reactions [10].

The curing kinetics of tetrachlorophthalic anhydride-epoxy systems exhibit autocatalytic behavior, with the reaction rate increasing as the cure progresses due to the generation of catalytic hydroxyl groups. Differential scanning calorimetry studies have revealed that the curing process typically initiates at temperatures above 120°C, with peak reaction rates occurring between 140-160°C [7]. The gel time at 120°C ranges from 40 to 105 minutes, depending on the specific formulation and the presence of accelerators [11].

The cross-linking density achieved with tetrachlorophthalic anhydride depends on both the functionality of the anhydride and the stoichiometric ratio with the epoxy resin. Research has shown that the optimal stoichiometric ratio for maximum cross-linking density is approximately 0.85 moles of anhydride per mole of epoxy groups, accounting for the difunctional nature of the anhydride [12]. Deviations from this optimal ratio result in reduced cross-linking density and corresponding changes in mechanical and thermal properties.

The network structure formed by tetrachlorophthalic anhydride curing exhibits excellent thermal stability, with the chlorinated aromatic structure contributing to enhanced thermal resistance. Thermogravimetric analysis indicates that cured networks maintain structural integrity at temperatures exceeding 300°C, with the onset of significant degradation occurring around 350-400°C [13]. The degradation process follows zero-order kinetics, with the thermal stability increasing proportionally with the tetrachlorophthalic anhydride content in the formulation [14].

Post-curing treatments at elevated temperatures further enhance the cross-linking density by promoting additional reactions between unreacted functional groups. Typical post-curing schedules involve heating at 130°C for 1-2 hours after the initial curing cycle, resulting in increased glass transition temperatures and improved mechanical properties [15]. The fully cured networks are insoluble in common organic solvents, confirming the formation of highly cross-linked three-dimensional structures [7].

Comparative Performance Against Alternative Halogenated Anhydrides

The comparative performance of tetrachlorophthalic anhydride against alternative halogenated anhydrides reveals significant differences in flame-retardant efficiency, curing behavior, and final properties. Tetrabromophthalic anhydride emerges as the most effective halogenated alternative, demonstrating superior flame retardancy at lower concentrations compared to tetrachlorophthalic anhydride [4].

Tetrabromophthalic anhydride exhibits approximately 2.2 times higher flame-retardant efficiency than tetrachlorophthalic anhydride, requiring only 12.5% bromine content to achieve equivalent flame retardancy to 20% chlorine content from tetrachlorophthalic anhydride [16]. This enhanced efficiency is attributed to the higher effectiveness of bromine radicals in flame inhibition processes, as quantified by the relative effectiveness scale where bromine rates 4.2 compared to chlorine's rating of 1.9 [17].

In terms of curing behavior, tetrachlorophthalic anhydride demonstrates faster reactivity compared to tetrabromophthalic anhydride due to the electronic effects of chlorine substituents on the anhydride ring. The gel time for tetrachlorophthalic anhydride-cured systems is typically 10-15% shorter than equivalent tetrabromophthalic anhydride systems under identical curing conditions [7]. This difference in reactivity influences processing windows and cure schedules in manufacturing applications.

Chlorendic anhydride represents a less effective alternative, requiring concentrations exceeding 20% chlorine content to achieve meaningful flame retardancy [4]. The reduced effectiveness of chlorendic anhydride compared to tetrachlorophthalic anhydride is attributed to its different molecular structure and the nature of chlorine release during thermal decomposition. The bridged ring structure of chlorendic anhydride results in less efficient chlorine radical generation compared to the aromatic chlorine substitution pattern in tetrachlorophthalic anhydride [5].

The mechanical properties of cured thermosets vary significantly among different halogenated anhydrides. Tetrachlorophthalic anhydride-cured systems typically exhibit glass transition temperatures 15-20°C higher than those cured with non-halogenated anhydrides, reflecting the rigid aromatic structure with chlorine substituents [7]. Tetrabromophthalic anhydride produces similar thermal properties but with slightly higher glass transition temperatures due to the larger bromine atoms and their influence on molecular packing [18].

From an environmental and regulatory perspective, tetrachlorophthalic anhydride presents advantages over brominated alternatives due to increasing restrictions on brominated flame retardants in various applications. The chlorinated compound generates less toxic combustion products compared to brominated systems, making it more suitable for applications where smoke toxicity is a concern [19]. Additionally, tetrachlorophthalic anhydride does not contribute to the formation of dioxins and furans during incineration, unlike some brominated flame retardants that can generate these persistent organic pollutants [20].

The cost-effectiveness analysis reveals that tetrachlorophthalic anhydride offers moderate performance at a lower cost compared to tetrabromophthalic anhydride, making it suitable for applications where the highest flame-retardant efficiency is not required [21]. The choice between different halogenated anhydrides ultimately depends on the specific performance requirements, regulatory constraints, and cost considerations of the target application.

Physical Description

PelletsLargeCrystals

WHITE POWDER.

Color/Form

WHITE, FREE-FLOWING POWDER

XLogP3

Boiling Point

371 °C

Flash Point

Density

Odor

Melting Point

254.5 °C

255-256.5 °C

255 °C

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-: ACTIVE

TETRACHLOROPHTHALIC ANHYDRIDE (1 KG/HA) TOTALLY SUPPRESSED THE PHYTOTOXICITY OF AFALON TO SUNFLOWER.

Dates

Occupational asthma caused by tetrachlorophthalic anhydride: a 12-year follow-up

R D Barker, J M Harris, J A Welch, K M Venables, A J Newman TaylorPMID: 9648696 DOI: 10.1016/s0091-6749(98)70401-4

Abstract

Immunologic specificity of IgG against trimellityl-human serum albumin in serum samples of workers exposed to trimellitic anhydride

L Gerhardsson, L C Grammer, M A Shaughnessy, R PattersonPMID: 8505590 DOI:

Abstract

The specificity of immunoglobulin G (IgG) against trimellityl-human serum albumin (TM-HSA) in serum samples from 11 workers exposed to trimellitic anhydride (TMA) was characterized in this study. Levels of IgG against TM-HSA and HSA-conjugates of other acid anhydrides, phthalic anhydride (PA), maleic anhydride (MA), hexahydrophthalic anhydride (HHPA) and tetrachlorophthalic anhydride (TCPA) were estimated by enzyme-linked immunosorbent assay index. Inhibition studies using each of 5 HSA acid anhydride conjugates were performed on all 11 serum samples with IgG against TM-HSA, and on the three serum samples with highest IgG binding to P-HSA and M-HSA. The only conjugate capable of inhibiting TM-HSA was TM-HSA. Both P-HSA and TM-HSA were able to inhibit IgG bound to P-HSA, and all other anhydride conjugates were able to inhibit IgG bound to M-HSA to some degree. When using TM-HSA and the other anhydride-HSA conjugates to inhibit IgG against TM-HSA, cross-reactivity was not apparent. However, when using those same conjugates to inhibit IgG against P-HSA or M-HSA, cross-reactivity could be demonstrated in some serum samples. Thus TMA workers may have antibody that has some affinity for other anhydride-HSA conjugates, but this antibody cannot be demonstrated by inhibition studies of IgG against TM-HSA when using other acid anhydride-HSA conjugates. Further studies are needed to define the biologic relevance of these immunologic observations.Assessment of risk factors for IgE-mediated sensitization to tetrachlorophthalic anhydride

G M Liss, D Bernstein, L Genesove, J O Roos, J LimPMID: 8349934 DOI: 10.1016/0091-6749(93)90167-e

Abstract

Two groups of workers with occupational asthma caused by tetrachlorophthalic anhydride (TCPA) have been reported on; in only one report was specific anti-TCPA antibody demonstrated. We received a request to investigate respiratory problems among workers at a plant where solenoid coils are manufactured with the use of epoxy resin and where a new TCPA hardener had been introduced in 1988. In response, we conducted a cross-sectional evaluation of 52 current workers and assayed serum samples from 49 workers for TCPA-human serum albumin-specific IgE and IgG by ELISA. Mean airborne TCPA concentrations ranged from 0.21 to 0.39 mg/m3 in 1989 and May 1990 but were considerably lower (less than 0.009 to 0.13 mg/m3) by July 1990 when ventilation was introduced. Workers were classified in four departments as molders (most directly working with TCPA), those intermittently exposed to TCPA, coil assemblers, and office workers. There was a high prevalence of reported work-related respiratory symptoms (from 27% to 39%). The mean decline in FEV1 over the shift in the molders (down 4.1%) was significantly different from the change in the office group (increased 2.5%). Intrashift change in FEV1 was inversely correlated with log personal TCPA concentration (r = -0.47). Of 49 current workers, 15 (31%) had elevated serum TCPA-human serum albumin-specific IgE antibody levels and 19 (39%) had elevated specific IgG levels. The prevalence of specific IgE was highest in the mold and intermittent groups (54%), in comparison with the coil assembly (25%) and office (0%) groups. Those workers who were IgE positive were significantly less likely to be current smokers and had worked significantly longer since 1988. Of those hired in 1988 or after, the proportion of workers who were IgE positive increased with duration of employment category (p value for trend 0.022). Since ventilation was installed and TCPA exposures reduced to less than 0.1 mg/m3, there has been a marked decrease in symptoms and no new cases of occupational asthma among newly hired workers at the plant.Tetrachlorophthalic anhydride asthma: evidence for specific IgE antibody

W Howe, K M Venables, M D Topping, M B Dally, R Hawkins, J S Law, A J TaylorPMID: 6822691 DOI: 10.1016/0091-6749(83)90539-0

Abstract

We describe seven women with asthma induced by occupational exposure to an acid anhydride, tetrachlorophthalic anhydride (TCPA), an epoxy resin hardening agent. Inhalation tests with TCPA at atmospheric concentrations of less than one tenth of a manufacturer's recommended exposure limit provoked asthmatic reactions in the four women tested. None had evidence of pretest bronchial hyperreactivity. Immediate skin prick test reactions were elicited in the seven subjects by a conjugate of TCPA with human serum albumin (TCPA-HSA) but not in others tested. Specific IgE antibody levels to TCPA-HSA, measured by radioallergosorbent test scores, were significantly elevated in the seven, but not in TCPA-exposed and unexposed comparison groups. These results imply that occupational asthma caused by TCPA is an allergic reaction mediated by specific IgE antibody.Allergic reactions to industrial chemicals

K G McGrath, C R Zeiss, R PattersonPMID: 6349891 DOI:

Abstract

Effect of tetrachlorophthalic anhydride on hepatic microsomal metabolism in rats and mice

W P Ridley, J Warren, R S NairPMID: 3385798 DOI: 10.1080/15287398809531155

Abstract

The capacity for induction of microsomal metabolic enzymes by tetrachlorophthalic anhydride (TCPA) was evaluated in male Sprague-Dawley rats and male CD-1 mice. The rats were orally dosed for 7 d with TCPA suspended in corn oil at 25, 100, 250, or 500 mg/kg. Following this treatment a dose-dependent reduction in the zoxazolamine paralysis time occurred over the dose range 100-500 mg/kg in the rat. No effect on the hexobarbital sleep time was observed at any test level. TCPA was found to produce statistically significant increases in hepatic aminopyrine N-demethylase, aniline hydroxylase, and cytochrome P-450 in the rat at 500 mg per kg. In addition statistically significant increases were seen in aniline hydroxylase and cytochrome P-450 at 25 mg/kg. Mice were orally dosed with TCPA for 7 d at 250, 500, or 1000 mg/kg. There was no effect in the zoxazolamine paralysis time or the hexobarbital sleep time in this species. Hepatic microsomal enzyme levels were not measured in the mouse. These results suggest that following oral dosage TCPA is a weak inducer of microsomal enzymes in the rat. A similar effect was not observed in the mouse for the parameters tested.Immunologic and functional consequences of chemical (tetrachlorophthalic anhydride)-induced asthma after four years of avoidance of exposure

K M Venables, M D Topping, A J Nunn, W Howe, A J Newman TaylorPMID: 3611542 DOI: 10.1016/0091-6749(87)90131-x

Abstract

Seven patients with occupational asthma caused by a chemical, tetrachlorophthalic anhydride (TCPA), left their work in 1980. They have subsequently avoided TCPA exposure and have been followed until 1985. One patient died in 1981. The six living patients reported continuing symptoms suggestive of asthma, and five who were studied in 1985 demonstrated mild bronchial hyperresponsiveness (histamine concentration provoking a 20% fall in FEV1 range 2.7 to 12.5 mg/ml). Specific IgE antibody to TCPA conjugated with human serum albumin was measured by a radioallergosorbent test and detected in all patients. After avoidance of exposure, specific IgE fell exponentially with a half-life of 1 year. Specific IgE was still detectable in 1985, and throughout the follow-up period, prick tests with the conjugate elicited immediate skin responses. In 1981 four patients had inhalation tests with TCPA, and specific IgE rose afterward and then fell again.Interaction of smoking and atopy in producing specific IgE antibody against a hapten protein conjugate

K M Venables, M D Topping, W Howe, C M Luczynska, R Hawkins, A J TaylorPMID: 3917750 DOI: 10.1136/bmj.290.6463.201

Abstract

A survey was carried out of a population of workers exposed to tetrachlorophthalic anhydride, an acid anhydride epoxy resin curing agent known to cause asthma. Using a radioallergosorbent test with a tetrachlorophthalic anhydride human serum albumin conjugate, specific IgE antibody was detected in serum from 24 out of 300 factory floor workers exposed to tetrachlorophthalic anhydride. Of these 24, 20 (83.3%) were current smokers compared with 133 (48.2%) of 276 without antibody (p less than 0.01), and there was a weaker association with atopy, defined by skin tests with common allergens. Smoking and atopy interacted, the prevalence of antibody being 16.1% in atopic smokers, 11.7% in non-atopic smokers, 8.3% in atopic non-smokers, and nil in non-atopic non-smokers (p less than 0.025). Smoking may predispose to, and interact with atopy in, the production of specific IgE antibody to this hapten protein conjugate.The association of HLA-DR3 with specific IgE to inhaled acid anhydrides

R P Young, R D Barker, K D Pile, W O Cookson, A J TaylorPMID: 7812558 DOI: 10.1164/ajrccm.151.1.7812558

Abstract

We have undertaken a case referent study of the association between HLA allele frequency and specific IgE antibody to acid anhydride-human serum albumin (AA-HSA) conjugates among acid anhydride workers. Thirty cases with radio-allergosorbent test score versus AA-HSA conjugates > 2 were compared with 30 referents without specific IgE selected from the same factory sites as the cases and matched for age, sex, duration of exposure, atopic status, and smoking habit. We found a significant excess of HLA-DR3 in the cases with specific IgE to acid anhydrides when compared with the referents (50% versus 14%, Fisher's statistic = 8.4; odds ratio = 6, p = 0.05 corrected). The excess of HLA-DR3 was particularly associated with IgE versus trimellitic anhydride, with HLA-DR3 present in eight of 11 workers with and in two of 14 referents without IgE (Fisher's statistic = 8.5, odds ratio = 16, p = 0.004). The proportion of HLA-DR3 among the phthalic anhydride workers was not different in those with IgE (two of 12) from their referents (two of 14). These findings suggest MHC II proteins are an important determinant of the specificity of the IgE response to an inhaled hapten.Establishing clinical and immunologic criteria for diagnosis of occupational immunologic lung disease with phthalic anhydride and tetrachlorophthalic anhydride exposures as a model

L C Grammer, K E Harris, M J Chandler, D Flaherty, R PattersonPMID: 3681491 DOI: